4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin
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Overview
Description
4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a complex organic compound with a molecular formula of C72H66N8O12S4. It is known for its unique structure, which includes a porphyrin core substituted with four 1-methylpyridinium groups and four 4-methylbenzenesulfonate groups.
Preparation Methods
The synthesis of 4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction of pyrrole and an aldehyde, followed by oxidation.
Substitution with 1-Methylpyridinium Groups: The porphyrin core is then reacted with methylpyridine under specific conditions to introduce the 1-methylpyridinium groups.
Addition of 4-Methylbenzenesulfonate Groups: Finally, the compound is treated with 4-methylbenzenesulfonyl chloride to attach the 4-methylbenzenesulfonate groups
Chemical Reactions Analysis
4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various catalytic processes.
Reduction: It can also undergo reduction reactions, which are important in studying its redox properties.
Substitution: The compound can participate in substitution reactions, particularly involving the 1-methylpyridinium and 4-methylbenzenesulfonate groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its redox properties.
Biology: The compound is studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: It has shown promise as a telomerase inhibitor, which could be useful in cancer therapy.
Industry: The compound is used in the development of advanced materials, such as nanostructured catalysts
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin involves its interaction with molecular targets such as G-quadruplex structures and telomerase. The compound binds to G-quadruplex structures, inhibiting their interaction with proteins like insulin-like growth factor type I. Additionally, it inhibits telomerase activity, which is crucial for the proliferation of cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin include:
5,10,15,20-Tetrakis(4-pyridyl)porphyrin: Lacks the methyl and sulfonate groups, making it less soluble and less effective in certain applications.
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine: Similar structure but without the 4-methylbenzenesulfonate groups, affecting its chemical reactivity and solubility
Properties
Molecular Formula |
C72H84N8O12S4 |
---|---|
Molecular Weight |
1381.8 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C44H56N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5,7,10,12-28,33-48H,6,8-9,11H2,1-4H3;4*2-5H,1H3,(H,8,9,10)/q+4;;;;/p-4 |
InChI Key |
GDWIJDAGJMUFRU-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C9=CC=[N+](C=C9)C |
Origin of Product |
United States |
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